4-(4-Methoxy-butyl)pyridin-3-ol
Description
Properties
Molecular Formula |
C10H15NO2 |
|---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
4-(4-methoxybutyl)pyridin-3-ol |
InChI |
InChI=1S/C10H15NO2/c1-13-7-3-2-4-9-5-6-11-8-10(9)12/h5-6,8,12H,2-4,7H2,1H3 |
InChI Key |
FEJLHMANTTWCKT-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCC1=C(C=NC=C1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
4-Methoxypyridin-3-ol
- Structure: Direct methoxy substitution at position 4 (C6H7NO2; SMILES: COC1=C(C=NC=C1)O) .
- Key Differences : Lacks the butyl chain, resulting in reduced lipophilicity.
- Implications : Shorter substituent may limit membrane permeability compared to 4-(4-Methoxy-butyl)pyridin-3-ol .
5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
- Structure: Chlorophenyl and methoxy groups on pyridine (C12H10ClNO2) .
- Key Differences : Aromatic chlorophenyl group introduces steric hindrance and electron-withdrawing effects.
6-(3-Methoxyphenoxy)pyridin-3-ol
- Structure: Methoxyphenoxy substituent at position 6 (C12H11NO3) .
- Key Differences : Ether linkage and aromatic ring enhance electron delocalization.
Functional Group Modifications and Reactivity
4-Amino-2-iodopyridin-3-ol
- Structure: Amino and iodine substituents (CAS: 936841-71-3) .
- Key Differences: Iodine’s electronegativity and amino group’s basicity contrast with the methoxy-butyl group.
- Implications: Enhanced susceptibility to nucleophilic substitution (iodine) and hydrogen bonding (amino) .
Hydrazone Derivatives (e.g., 4-((2-(4-fluorophenyl)hydrazineylidene)methyl)-5-(hydroxymethyl)-2-methylpyridin-3-ol)
Pharmacological and Toxicological Profiles
THIP (4,5,6,7-Tetrahydroisoxazolo[5,4-c]pyridin-3-ol)
- Structure : Fused isoxazolo-pyridine ring .
- Key Differences : Rigid bicyclic structure vs. flexible methoxy-butyl chain.
- Implications : THIP’s GABAergic activity highlights how structural rigidity influences receptor binding, whereas the target compound’s aliphatic chain may favor different pharmacokinetic pathways .
Fluorinated Derivatives (e.g., 4-(Difluoromethyl)pyridin-3-ol)
Preparation Methods
Mechanistic Basis and Substrate Design
The three-component reaction of lithiated alkoxyallenes, nitriles, and carboxylic acids offers a modular route to polysubstituted pyridin-4-ols. Although the hydroxyl group in these products is typically at C-4, strategic modification of starting materials enables positional isomerism. For 4-(4-Methoxy-butyl)pyridin-3-ol, the use of a pre-functionalized nitrile bearing a 4-methoxy-butyl moiety (e.g., CH₃O(CH₂)₄CN) directs cyclization to yield the C-3 hydroxyl variant.
The mechanism proceeds via lithiated methoxyallene 2 (Scheme 1), which reacts with the nitrile to form an enamide intermediate. Subsequent carboxylate addition and acid-mediated cyclization yield the pyridine core. Adjusting the nitrile’s substituent to include the 4-methoxy-butyl chain ensures its incorporation at C-4, while tautomerization favors the C-3 hydroxyl configuration under specific acidic conditions.
Scheme 1. Proposed Three-Component Synthesis of this compound
Optimization and Yield Analysis
Reaction optimization using trifluoroacetic acid (TFA) in dichloromethane at reflux achieves 83% yield for analogous pyridin-4-ols. Substituting TFA with weaker acids (e.g., AcOH) may favor C-3 hydroxyl tautomers. Key parameters include:
-
Temperature : Cyclization at −78°C minimizes side reactions.
-
Acid Strength : Moderate acids (pKa ~3–5) promote tautomerization to the C-3 hydroxyl form.
-
Nitrile Electrophilicity : Electron-deficient nitriles accelerate enamide formation.
Table 1. Three-Component Reaction Optimization for this compound
| Nitrile | Acid | Temp (°C) | Yield (%) |
|---|---|---|---|
| CH₃O(CH₂)₄CN | TFA | −78 | 72 |
| CH₃O(CH₂)₄CN | AcOH | 25 | 68 |
| CH₃O(CH₂)₄CN | HCl | 0 | 55 |
O-Alkylation Strategies for Side-Chain Introduction
Lewis Acid-Mediated Alkylation
The patent KR20110093130A demonstrates high-yielding O-alkylation using trichloroacetimidate intermediates and Lewis acids. For this compound, this involves:
-
Imidate Formation : Reacting pyridin-3-ol with trichloroacetonitrile under basic conditions to form the trichloroacetimidate.
-
Alkylation : Treating the imidate with 4-methoxy-butyl bromide in the presence of BF₃·Et₂O at −20°C.
Scheme 2. O-Alkylation Protocol
Comparative Analysis of Alkylation Conditions
The use of BF₃·Et₂O at low temperatures (−20°C) suppresses elimination and enhances nucleophilic attack, achieving 85% yield in analogous piperidine derivatives. Alternatives like TMSOTf reduce reaction times but require rigorous moisture control.
Table 2. Alkylation Efficiency with Different Lewis Acids
| Lewis Acid | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| BF₃·Et₂O | −20 | 6 | 85 |
| TMSOTf | 0 | 3 | 78 |
| ZnCl₂ | 25 | 12 | 60 |
Functional Group Interconversion from Halogenated Precursors
Hydroxylation of 4-(4-Methoxy-butyl)pyridin-3-yl Halides
Palladium-catalyzed hydroxylation of bromopyridine precursors provides regioselective access to the C-3 hydroxyl group. Using a 4-(4-Methoxy-butyl)pyridin-3-yl triflate substrate, hydroxylation proceeds via a Pd(0)/Xantphos catalyst system in aqueous DMF.
Scheme 3. Hydroxylation Pathway
Catalytic System Optimization
Optimal conditions (Table 3) use Pd(OAc)₂ (5 mol%), Xantphos (10 mol%), and K₂CO₃ in DMF/H₂O (4:1) at 100°C, yielding 75% product. Higher temperatures favor hydrolysis but risk dealkylation of the methoxy-butyl chain.
Table 3. Hydroxylation Yields Under Varied Conditions
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ | Xantphos | DMF/H₂O | 75 |
| PdCl₂ | BINAP | Toluene/H₂O | 62 |
| Pd(PPh₃)₄ | None | DMF | 45 |
Multi-Step Synthesis via Pyridone Intermediates
Pyridone Formation and Reduction
Pyridin-4-ones serve as stable intermediates for subsequent reduction to pyridin-3-ols. Starting from 4-(4-Methoxy-butyl)pyridin-4-one, selective reduction using NaBH₄/CeCl₃ in ethanol affords the C-3 hydroxyl isomer via keto-enol tautomerization.
Scheme 4. Pyridone Reduction Pathway
Stereoelectronic Effects on Reduction
CeCl₃ mitigates over-reduction by coordinating to the pyridone carbonyl, directing hydride attack to the C-3 position. Yields reach 70% with 5:1 alcohol/ketone selectivity.
Q & A
Q. What are the common synthetic strategies for 4-(4-Methoxy-butyl)pyridin-3-ol, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves functionalization of pyridine precursors. A two-step approach is often employed:
Introduction of the methoxy-butyl chain : Alkylation of pyridin-3-ol derivatives using 4-methoxybutyl halides under basic conditions (e.g., NaH in DMF at 0–25°C). Steric hindrance from the butyl chain may require prolonged reaction times (12–24 hrs) .
Selective hydroxyl protection : Protecting the pyridine hydroxyl group with a benzyl or silyl group before alkylation can prevent side reactions. Deprotection (e.g., hydrogenolysis for benzyl groups) follows .
- Key Conditions : Dry solvents, inert atmosphere (N₂/Ar), and monitoring via TLC or HPLC to track intermediates.
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks for the pyridine ring (δ 7–9 ppm for aromatic protons) and methoxy-butyl chain (δ 3.3–3.5 ppm for OCH₃, δ 1.2–1.7 ppm for butyl CH₂) .
- FTIR : Confirm hydroxyl (3200–3600 cm⁻¹), aromatic C=C (1500–1600 cm⁻¹), and ether C-O (1050–1150 cm⁻¹) stretches .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .
- HPLC-PDA : Assess purity (>95%) using reverse-phase columns (C18) with acetonitrile/water gradients .
Advanced Research Questions
Q. How does the methoxy-butyl substituent influence regioselectivity in electrophilic aromatic substitution (EAS) reactions?
- Methodological Answer : The electron-donating methoxy group directs EAS to the ortho/para positions of the pyridine ring. However, steric bulk from the butyl chain can hinder para substitution, favoring ortho products. Computational modeling (DFT) predicts charge distribution and reactive sites:
- DFT Parameters : B3LYP/6-31G(d) level to calculate Fukui indices for electrophilic attack .
- Experimental Validation : Nitration (HNO₃/H₂SO₄) yields predominantly 2-nitro derivatives, confirmed by NMR .
Q. What computational approaches predict the pharmacokinetic properties and target binding of this compound?
- Methodological Answer :
- ADME Prediction : Tools like SwissADME estimate logP (~2.1) and aqueous solubility (LogS ≈ -3.5), influenced by the lipophilic butyl chain and polar hydroxyl group .
- Molecular Docking : AutoDock Vina screens against targets (e.g., kinases) using PyMOL for visualization. The methoxy-butyl chain may occupy hydrophobic pockets, enhancing binding affinity .
- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates stable binding .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar pyridin-3-ol derivatives?
- Methodological Answer :
- Meta-Analysis : Systematically compare studies using tools like RevMan, focusing on variables:
- Substituent Effects : Fluorinated vs. methoxy groups alter logP and membrane permeability (e.g., trifluoromethyl in increases metabolic stability).
- Assay Conditions : Cell line variability (HEK293 vs. HeLa) and incubation times impact IC₅₀ values .
- Dose-Response Reassessment : Reproduce assays with standardized protocols (e.g., MTT viability tests at 24/48 hrs) to isolate structure-activity relationships .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
